N-(1-cyclohexanecarbonylpiperidin-4-ylidene)hydroxylamine

Description

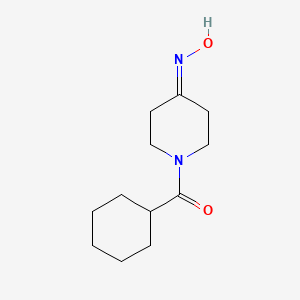

N-(1-Cyclohexanecarbonylpiperidin-4-ylidene)hydroxylamine is a synthetic hydroxylamine derivative characterized by a cyclohexanecarbonyl-substituted piperidinylidene scaffold. The compound’s cyclohexane and piperidine moieties confer lipophilicity, which may influence its pharmacokinetic behavior, such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

cyclohexyl-(4-hydroxyiminopiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c15-12(10-4-2-1-3-5-10)14-8-6-11(13-16)7-9-14/h10,16H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKESSPCWRKSMIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCC(=NO)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexanecarbonylpiperidin-4-ylidene)hydroxylamine typically involves the reaction of cyclohexanecarbonyl chloride with piperidin-4-one oxime under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexanecarbonylpiperidin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or hydroxylamines.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(1-cyclohexanecarbonylpiperidin-4-ylidene)hydroxylamine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyclohexanecarbonylpiperidin-4-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydroxylamine Derivatives

N-(2-Methoxyphenyl)hydroxylamine

- Metabolism: N-(2-Methoxyphenyl)hydroxylamine, a metabolite of the carcinogen o-anisidine, undergoes hepatic microsomal metabolism via CYP1A and CYP2E1 enzymes. It is primarily reduced to o-anisidine (a bladder carcinogen) and oxidized to o-aminophenol . Rat hepatic microsomes enriched with CYP1A subfamily enzymes show 2.4-fold increased o-aminophenol formation, while CYP2E1 dominates oxidative pathways . Implications for Target Compound: The cyclohexanecarbonylpiperidinylidene group in the target compound may alter metabolic susceptibility.

- Toxicity: N-(2-Methoxyphenyl)hydroxylamine is linked to carcinogenicity (IARC Group 2B) due to redox cycling and DNA adduct formation . The absence of aromatic amines in the target compound might mitigate such risks, though its piperidine moiety could introduce neuropharmacological or cytotoxic effects if metabolized to reactive intermediates.

N-Substituted Hydroxylamines in Controlled Substances

- Implications for Target Compound: The piperidinylidene group resembles structures in dissociative anesthetics (e.g., ketamine derivatives), suggesting possible regulatory scrutiny if the compound exhibits central nervous system activity.

Reactivity with Heterocyclic Systems

- Chemical Behavior: Hydroxylamine derivatives, such as those in , undergo cyclization reactions with heterocycles (e.g., benzofuropyrimidines), forming oxadiazoles or other fused rings .

Biological Activity

N-(1-Cyclohexanecarbonylpiperidin-4-ylidene)hydroxylamine, with the CAS number 1016888-04-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclohexanecarbonyl group and a hydroxylamine moiety. Its molecular weight is approximately 224.3 g/mol, and it can be represented by the following structural formula:

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptotic markers.

| Concentration (µM) | % Apoptosis Induction |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the hydroxylamine functional group plays a crucial role in redox reactions, potentially leading to oxidative stress in target cells.

Cellular Pathways Affected

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative damage and apoptosis in cancer cells.

- Disruption of Cell Cycle : Preliminary data suggest that it may interfere with the cell cycle progression in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.